(3,3,3-Trifluoropropyl)hydrazine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

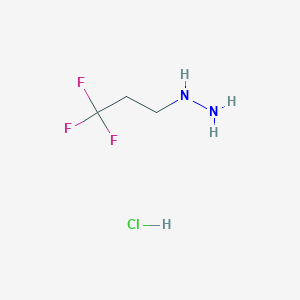

(3,3,3-Trifluoropropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H7F3N2·HCl. It is a white solid that is highly soluble in water and has a strong ammonia-like odor . This compound is commonly used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trifluoropropyl)hydrazine hydrochloride typically involves the reaction of (3,3,3-Trifluoropropyl)amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of (3,3,3-Trifluoropropyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It undergoes substitution reactions where the trifluoropropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropyl oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives .

Scientific Research Applications

(3,3,3-Trifluoropropyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

(3,3,3-Trifluoropropyl)amine: Similar in structure but lacks the hydrazine moiety.

(3,3,3-Trifluoropropyl)hydrazine: Similar but without the hydrochloride component.

(3,3,3-Trifluoropropyl)hydrazine sulfate: Another salt form of the compound.

Uniqueness

(3,3,3-Trifluoropropyl)hydrazine hydrochloride is unique due to its combination of the trifluoropropyl group and the hydrazine moiety, which imparts distinct chemical properties. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Biological Activity

(3,3,3-Trifluoropropyl)hydrazine hydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoropropyl group, which may influence its pharmacological properties. This article reviews the biological activity of (3,3,3-Trifluoropropyl)hydrazine hydrochloride, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of (3,3,3-Trifluoropropyl)hydrazine hydrochloride can be attributed to its interaction with various biological targets. Notably, hydrazine derivatives are known to exhibit inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression.

- Inhibition of HDACs : Studies have shown that certain hydrazine derivatives can inhibit class I HDACs, which play a crucial role in regulating gene expression related to cell cycle and apoptosis. For instance, compounds similar to (3,3,3-Trifluoropropyl)hydrazine were tested for their ability to inhibit HDAC1 and HDAC2 with IC50 values indicating their effectiveness in preclinical models of leukemia and solid tumors .

Biological Activity Data

The following table summarizes the biological activity data for (3,3,3-Trifluoropropyl)hydrazine hydrochloride and related compounds in terms of their IC50 values against various targets:

Case Studies

Several studies have explored the biological effects of hydrazine derivatives including (3,3,3-Trifluoropropyl)hydrazine hydrochloride:

- Case Study 1 : In a preclinical trial assessing the efficacy of a series of hydrazines as HDAC inhibitors, (3,3,3-Trifluoropropyl)hydrazine hydrochloride demonstrated significant anticancer activity in vitro against leukemia cell lines. The compound's ability to induce apoptosis was linked to the downregulation of pro-survival proteins .

- Case Study 2 : Another study investigated the pharmacokinetics and metabolic stability of hydrazine derivatives. It was found that the trifluoro group enhances metabolic stability while maintaining potency against HDAC targets. This suggests that structural modifications can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,3,3-Trifluoropropyl)hydrazine HCl, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves hydrazine reacting with 3,3,3-trifluoropropyl halides (e.g., bromide or chloride) under controlled pH and temperature. For example, analogous hydrazine derivatives are synthesized via nucleophilic substitution, where the hydrazine attacks the electrophilic carbon in the trifluoropropyl halide. Key parameters include:

- Solvent choice : Polar aprotic solvents like THF or DMF improve solubility of intermediates.

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-alkylation).

- Stoichiometry : A 1:1 molar ratio of hydrazine to trifluoropropyl halide is critical; excess hydrazine prevents incomplete substitution .

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization).

- NMR : 1H NMR should show absence of peaks at δ 3.5–4.0 ppm (unreacted halide intermediates) and presence of hydrazine NH signals (δ 6.0–8.0 ppm, broad). 19F NMR confirms trifluoropropyl group integrity (δ -60 to -70 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]+ peaks matching the molecular formula (C3H7F3N2·HCl, MW 188.56).

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer: The compound’s high polarity and hydrazine moiety complicate detection. Strategies include:

- Derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility for GC-MS. Alternatively, react with aldehydes (e.g., benzaldehyde) to form stable hydrazones for LC-MS/MS analysis .

- Matrix Effects : Solid-phase extraction (C18 or mixed-mode cartridges) reduces interference from proteins or salts in biological samples.

- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity using MRM transitions (e.g., m/z 189 → 143 for quantification) .

Q. How does the trifluoropropyl group influence the compound’s reactivity in heterocyclic synthesis (e.g., indoles or triazoles)?

Methodological Answer: The electron-withdrawing trifluoropropyl group:

- Accelerates cyclization : In Fischer indole synthesis, it stabilizes intermediates via inductive effects, reducing activation energy.

- Directs regioselectivity : In triazole formation, the CF3 group favors 1,4-disubstituted products over 1,5-isomers (confirmed by 19F NMR coupling patterns) .

Example Protocol : React this compound with ketones (e.g., cyclohexanone) in acetic acid at 80°C for 4 hours to yield trifluoropropyl-substituted indoles (70–85% yield) .

Q. How can conflicting spectral data (e.g., unexpected 19^{19}19F NMR shifts) be resolved during structural characterization?

Methodological Answer: Discrepancies may arise from:

- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; fluorine shifts vary by 1–2 ppm due to hydrogen bonding.

- Tautomerism : Hydrazine derivatives can exist as hydrazine-hydrazone tautomers. Use variable-temperature NMR to identify dynamic equilibria (e.g., coalescence at 50°C).

- Reference standards : Cross-validate with synthesized analogs (e.g., 3-chlorophenylhydrazine HCl) to isolate electronic vs. steric contributions .

Properties

Molecular Formula |

C3H8ClF3N2 |

|---|---|

Molecular Weight |

164.56 g/mol |

IUPAC Name |

3,3,3-trifluoropropylhydrazine;hydrochloride |

InChI |

InChI=1S/C3H7F3N2.ClH/c4-3(5,6)1-2-8-7;/h8H,1-2,7H2;1H |

InChI Key |

DIIQVLMAHZXRHF-UHFFFAOYSA-N |

Canonical SMILES |

C(CNN)C(F)(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.